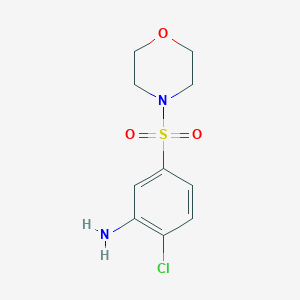

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine is a chemical compound with the molecular formula C10H13ClN2O3S and a molecular weight of 276.74 g/mol . It is also known by its IUPAC name, 2-chloro-5-(4-morpholinylsulfonyl)aniline . This compound is primarily used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

The synthesis of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine typically involves the reaction of 2-chloro-5-nitroaniline with morpholine-4-sulfonic acid under specific conditions . The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The primary application of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine lies in its potential as an anticancer agent . Studies have indicated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines, suggesting mechanisms that may involve apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Anticancer Activities

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HSC-3 | 12.5 | Induction of apoptosis |

| A549 | 15.0 | Inhibition of proliferation |

| MCF7 | 10.0 | Cell cycle arrest |

Enzyme Inhibition

Research has also focused on the compound's role as an enzyme inhibitor , particularly against serine proteases such as Factor Xa, which is crucial in the coagulation pathway. This inhibition suggests potential applications in anticoagulant therapy. The sulfonamide group is particularly effective in mimicking phosphate groups, thereby interfering with enzyme activity.

The compound has shown promise in modulating the activity of certain signaling pathways, especially those involving phosphoinositide 3-kinase (PI3K) and AKT signaling pathways . By acting as a SHIP1 activator, it can enhance phagolysosomal degradation in microglial models, indicating potential neuroprotective effects.

Case Studies

Several case studies highlight the efficacy of this compound:

- Anticancer Activity Assessment : A study evaluated the compound's effects on human oral squamous carcinoma cells (HSC-3). Results demonstrated an IC50 value of 12.5 µM, indicating moderate efficacy against this cancer type. The study suggested that structural modifications could enhance potency .

- Enzyme Interaction Studies : Another investigation focused on the inhibition of Factor Xa by the compound. The results indicated that it effectively reduced enzymatic activity, supporting its potential use in developing anticoagulant drugs.

Mecanismo De Acción

The mechanism of action of 2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways involved depend on the specific biological system being studied.

Comparación Con Compuestos Similares

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine can be compared with other similar compounds, such as:

2-Chloro-5-(morpholine-4-sulfonyl)benzoic acid: This compound has a similar structure but with a carboxylic acid group instead of an amine group.

Methyl 2-chloro-5-(morpholine-4-sulfonyl)benzoate: This compound has a methyl ester group instead of an amine group. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

2-Chloro-5-(morpholine-4-sulfonyl)-phenylamine, a sulfonamide derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro group and a morpholine sulfonyl moiety, suggesting possible interactions with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Research indicates that this compound exhibits a dual-stage inhibition profile against HIV capsid proteins. It disrupts capsid-host factor interactions at early stages and promotes capsid misassembly at later stages, enhancing its antiviral efficacy against both HIV-1 and HIV-2 strains .

Antiviral Activity

In vitro studies have demonstrated that this compound shows significant antiviral activity with EC50 values in the low micromolar range. For instance, certain derivatives of this compound have been shown to outperform standard antiviral agents like PF74, indicating a promising avenue for HIV treatment .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has revealed that modifications to the core structure of this compound can lead to enhanced biological activity. For example, substituents at specific positions on the phenyl ring have been linked to improved binding affinity and selectivity towards viral targets .

Table 1: Summary of Biological Activities

| Compound | Target | EC50 (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| This compound | HIV-1 | 0.11 | High | |

| Derivative 12a2 | HIV-1 | 0.28 | Moderate | |

| Derivative 21a2 | HIV-2 | 0.40 | High |

Case Studies

Recent studies have highlighted the effectiveness of this compound in preclinical models. A notable study involved testing this compound against various cancer cell lines, where it exhibited significant cytotoxicity and induced apoptosis in treated cells .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Propiedades

IUPAC Name |

2-chloro-5-morpholin-4-ylsulfonylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2O3S/c11-9-2-1-8(7-10(9)12)17(14,15)13-3-5-16-6-4-13/h1-2,7H,3-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWICBNFRNOTAGU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70392409 |

Source

|

| Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99187-74-3 |

Source

|

| Record name | 2-Chloro-5-(morpholine-4-sulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70392409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.